4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a piperidinyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions.
Addition of the Cyano Group: The cyano group is added via a nucleophilic addition reaction.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidinyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
- N-benzyl-4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N-methylbenzenesulfonamide
Uniqueness
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and presenting relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine ring, a cyano group, and an oxazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, a study evaluating various synthesized compounds showed that several derivatives inhibited the growth of NCI-60 cancer cell lines. The growth inhibition data is summarized in the following table:
Compound ID | IC50 (μM) | Cancer Cell Line |
---|---|---|
1 | 5.2 | A549 (Lung) |
2 | 3.8 | MCF7 (Breast) |
3 | 4.1 | HCT116 (Colon) |
This data indicates that the compound and its derivatives can effectively inhibit cancer cell proliferation, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Effects
In addition to anticancer properties, the compound has shown promise in neuroprotection. A pharmacological evaluation indicated that it could inhibit butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment. The study found that certain derivatives exhibited selective inhibition with IC50 values ranging from 5.18 to 5.22 μM, demonstrating their potential in treating neurodegenerative diseases .
The biological activity of This compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymes : The compound acts as an inhibitor of BChE, affecting cholinergic signaling pathways.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-Aggregation Properties : The compound has shown efficacy in preventing amyloid-beta aggregation, which is critical in Alzheimer's pathology.
Case Study 1: Anticancer Efficacy
A recent publication detailed the synthesis and evaluation of various oxazole derivatives, including our compound of interest. The study reported that the compound significantly reduced tumor size in xenograft models when administered at therapeutic doses .
Case Study 2: Neuroprotective Screening
In another study focused on neuroprotection, the compound was tested against oxidative stress-induced cytotoxicity in SH-SY5Y neuronal cells. Results indicated that it effectively protected neurons from damage induced by hydrogen peroxide and amyloid-beta peptides, supporting its potential use in Alzheimer's disease .
Properties
IUPAC Name |
4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-20(2)25(22,23)14-8-6-13(7-9-14)16-19-15(12-18)17(24-16)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVFFGHLCEOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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